molecular formula C14H16ClNO4 B3253070 Ethyl 2-(6-chloro-2,2-dimethyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate CAS No. 221225-76-9

Ethyl 2-(6-chloro-2,2-dimethyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate

Cat. No.: B3253070
CAS No.: 221225-76-9
M. Wt: 297.73 g/mol
InChI Key: DERYURHRPANFHR-UHFFFAOYSA-N
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Description

Ethyl 2-(6-chloro-2,2-dimethyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate is a benzo[b][1,4]oxazine derivative characterized by:

  • A 6-chloro substitution on the benzoxazine core.
  • 2,2-dimethyl groups at the oxazine ring’s C2 position.
  • An ethyl acetate ester at the C4 position.

This compound is synthesized via alkylation of 4H-benzo[1,4]oxazin-3-one with ethyl bromoacetate in the presence of potassium carbonate (K₂CO₃) in dry acetone, yielding the ester derivative .

Properties

IUPAC Name

ethyl 2-(6-chloro-2,2-dimethyl-3-oxo-1,4-benzoxazin-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO4/c1-4-19-12(17)8-16-10-7-9(15)5-6-11(10)20-14(2,3)13(16)18/h5-7H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERYURHRPANFHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=CC(=C2)Cl)OC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Synthesis of 6-chloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one: : The initial step involves the cyclization of 2-amino-5-chlorobenzophenone with ethyl chloroacetate under basic conditions. Typically, sodium hydroxide or potassium carbonate serves as the base, and the reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

  • Esterification: : The intermediate oxazine is then subjected to esterification using ethyl alcohol and a catalytic amount of acid, such as sulfuric acid, to yield Ethyl 2-(6-chloro-2,2-dimethyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate.

Industrial Production Methods

Industrial production methods closely follow the laboratory synthesis routes but are scaled up to accommodate larger volumes. Continuous flow reactors are often employed to ensure consistent product quality and to improve reaction efficiency. Additionally, the use of automated systems enhances the reproducibility and scalability of the process.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : Undergoes oxidation reactions typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

  • Reduction: : Can be reduced using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alcohols or amines.

  • Substitution: : Electrophilic and nucleophilic substitution reactions are common, especially on the chloro substituent, using reagents like sodium methoxide or other nucleophiles.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate, chromium trioxide.

  • Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

  • Solvents: Dimethylformamide (DMF), ethanol, dichloromethane (DCM).

  • Catalysts: Acid catalysts like sulfuric acid for esterification reactions.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Formation of corresponding alcohols or amines.

  • Substitution: : Diverse substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(6-chloro-2,2-dimethyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate has found applications in various scientific domains:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules and materials.

  • Biology: : Studied for its potential as a bioactive compound, particularly in enzyme inhibition studies.

  • Medicine: : Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

  • Industry: : Applied in the development of novel agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of Ethyl 2-(6-chloro-2,2-dimethyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate involves interaction with specific molecular targets, such as enzymes or receptors. Its effects are mediated through pathways that involve inhibition or modulation of target enzymes, leading to altered biochemical processes. Detailed mechanistic studies reveal that the compound may form covalent or non-covalent interactions with its targets, influencing their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzoxazine Core

a) Chloro-Substituted Analogs
  • Ethyl 2-(7-chloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate (CAS: 139605-37-1): Differs in the position of the chlorine atom (7-chloro vs. 6-chloro). Lacks the 2,2-dimethyl groups, resulting in reduced steric hindrance.
  • 2-(6-Chloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid (CAS: 26494-58-6):

    • Replaces the ethyl ester with a carboxylic acid group .
    • Molecular weight: 241.63 g/mol vs. 269.68 g/mol for the target compound.
    • Likely exhibits higher polarity and altered pharmacokinetics .
b) Dichloro-Substituted Derivatives
  • 2-(6,7-Dichloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid (CAS: 1003872-84-1):
    • Features dual chlorine atoms at C6 and C5.
    • Enhanced electron-withdrawing effects may improve binding to biological targets (e.g., enzymes or receptors) .

Heterocyclic Core Modifications

  • Pyrido[3,2-b][1,4]oxazin-3-one Derivatives (e.g., Compound 5g in ): Replaces the benzene ring with a pyridine moiety, altering electronic properties. Demonstrated anticancer activity via NF-κB pathway inhibition in hepatocellular carcinoma models . Higher synthetic yields (91–95%) compared to benzoxazine derivatives .

Functional Group Variations

  • Ethyl 2-(3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate (Compound 14 in ):

    • Lacks both the 6-chloro and 2,2-dimethyl groups .
    • Synthesized in DMF at 60°C with comparable yields (~82%) .
    • Hydrolyzes to the corresponding carboxylic acid under basic conditions, indicating ester lability .
  • Benzoxazine-Based Arylidinyl Succinimide Derivatives (Compounds 23–42 in ):

    • Incorporate succinimide moieties via Wittig reactions.
    • Exhibit moderate antibacterial activity, though less potent than reference drugs .

Stability and Hazard Profiles

  • The target compound’s 2,2-dimethyl groups likely enhance steric protection of the ester, reducing hydrolysis rates compared to non-dimethyl analogs .
  • Related compounds exhibit irritant properties (H315, H319, H335 hazard codes), necessitating careful handling .

Biological Activity

Ethyl 2-(6-chloro-2,2-dimethyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate (CAS No. 26494-57-5) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₁₂ClN₁O₄
  • Molecular Weight : 269.68 g/mol
  • Structure : The compound features a benzo[b][1,4]oxazine ring system with a chloro substituent and an ethyl acetate moiety.

1. Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives with similar structures have shown varying degrees of cytotoxicity against cancer cell lines such as MCF7 (breast cancer) and HePG2 (hepatocellular carcinoma).

CompoundIC50 (MCF7) μMIC50 (HePG2) μM
Doxorubicin4.50 ± 0.34.17 ± 0.2
Paclitaxel2.50 ± 0.24.00 ± 0.3
Ethyl compoundTBDTBD

The exact IC50 values for this compound remain to be established in specific studies.

The proposed mechanism for the antitumor activity includes the inhibition of DNA synthesis and interference with cell cycle progression. The presence of electron-withdrawing groups in the structure enhances its ability to form hydrogen bonds with nucleobases in DNA, leading to cytotoxic effects.

Study on Related Compounds

A study published in the Journal of Agricultural and Food Chemistry explored the biological evaluation of similar compounds. It was found that certain derivatives showed promising herbicidal and cytotoxic activities, suggesting that modifications to the structure can significantly impact biological efficacy .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies reveal potential interactions with enzymes involved in cancer proliferation pathways .

Toxicological Profile

This compound has been classified with cautionary statements regarding its toxicity profile:

  • Acute Toxicity : Classified as Acute Tox. Category 4 (oral).

Q & A

Q. What are the key steps in synthesizing this compound?

  • Methodological Answer : Synthesis typically involves: (i) Cyclization of substituted 2-aminophenol derivatives to form the benzoxazinone core. (ii) Alkylation or acylation reactions to introduce the ethyl acetate moiety. (iii) Final purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography .

Q. Which analytical techniques are critical for assessing purity and regioselectivity?

  • Methodological Answer : Thin-Layer Chromatography (TLC) monitors reaction progress, while HPLC-PDA (Photodiode Array Detection) quantifies purity. Regioselectivity is confirmed using 2D NMR (e.g., NOESY for spatial proximity analysis) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence reactivity and biological activity?

  • Methodological Answer : Comparative studies show that chlorine at the 6-position enhances electrophilicity, increasing reactivity in nucleophilic substitutions. For example, replacing chlorine with methoxy groups reduces binding affinity to serine hydrolases by ~40%, as shown in enzymatic assays .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., pH, co-solvents). Standardize protocols by: (i) Using isothermal titration calorimetry (ITC) to quantify binding thermodynamics. (ii) Validating results across multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific effects .

Q. What methods optimize yield in multi-step synthesis under scale-up conditions?

  • Methodological Answer : Flow chemistry improves reproducibility by controlling residence time and temperature. For instance, continuous flow synthesis of the benzoxazinone core achieves 85% yield vs. 65% in batch reactors. Catalyst screening (e.g., Pd/C for hydrogenation) further enhances efficiency .

Q. How do reaction conditions (solvent, pH) influence mechanistic pathways in derivatization reactions?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms for ester hydrolysis, while acidic conditions (pH < 4) promote protonation of the oxazinone oxygen, altering ring-opening kinetics. Kinetic studies via stopped-flow UV-Vis spectroscopy quantify these effects .

Q. What strategies are used to study interactions with biological targets (e.g., enzymes)?

  • Methodological Answer : Molecular docking (AutoDock Vina) predicts binding modes to targets like cyclooxygenase-2 (COX-2). Experimental validation uses surface plasmon resonance (SPR) to measure dissociation constants (KD), with reported KD values ranging from 50–200 nM .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(6-chloro-2,2-dimethyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(6-chloro-2,2-dimethyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate

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